![molecular formula C17H13N5O2 B6510927 5-[5-(furan-2-yl)-1H-pyrazole-3-carbonyl]-2,5,7-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraene CAS No. 1093732-67-2](/img/structure/B6510927.png)
5-[5-(furan-2-yl)-1H-pyrazole-3-carbonyl]-2,5,7-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraene
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Overview
Description
"5-[5-(furan-2-yl)-1H-pyrazole-3-carbonyl]-2,5,7-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraene" is a unique and complex organic compound notable for its intricate structure and potential applications across various fields, including chemistry, biology, medicine, and industry. Its molecular framework incorporates elements of furan, pyrazole, and triazine rings, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of "5-[5-(furan-2-yl)-1H-pyrazole-3-carbonyl]-2,5,7-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraene" typically involves multi-step organic reactions. Starting materials commonly include furan derivatives, pyrazole intermediates, and triazine compounds.
Step 1: : Synthesis of furan-2-yl-pyrazole involves the reaction of furan-2-carboxylic acid with hydrazine hydrate under acidic conditions to yield furan-2-yl-hydrazine, followed by cyclization with ethyl acetoacetate to form 5-(furan-2-yl)-1H-pyrazole.
Step 2: : Coupling of the furan-2-yl-pyrazole derivative with 2,5,7-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraene is achieved using suitable coupling agents like DCC (Dicyclohexylcarbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial-scale synthesis requires optimization of reaction conditions, such as temperature control, pressure, solvent choice, and catalyst employment to ensure high yield and purity. These processes often involve continuous flow reactors and automated monitoring systems to maintain consistent production quality.
Chemical Reactions Analysis
Types of Reactions
"5-[5-(furan-2-yl)-1H-pyrazole-3-carbonyl]-2,5,7-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraene" can undergo several types of chemical reactions:
Oxidation: : Can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: : Reduction can be achieved using hydrogen gas in the presence of palladium on carbon.
Substitution: : Both nucleophilic and electrophilic substitution reactions are possible at different positions in the molecule.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in aqueous acidic medium.
Reduction: : Hydrogen gas with palladium on carbon.
Substitution: : Nucleophiles or electrophiles in aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Major Products Formed
Oxidation: : Furan-2-yl-pyrazole derivatives with carboxyl groups.
Reduction: : Corresponding reduced forms of pyrazole and triazine rings.
Substitution: : Various substituted furan-2-yl-pyrazole derivatives depending on the reagents.
Scientific Research Applications
Chemistry
The compound's reactivity and unique structure make it a valuable intermediate in organic synthesis and materials science.
Biology
Studies have explored its potential as a bioactive molecule with applications in developing new pharmaceuticals, particularly in anti-inflammatory and anticancer therapies.
Medicine
Due to its complex structure, it serves as a scaffold for designing drugs with improved efficacy and reduced side effects.
Industry
Industrial applications include the development of novel polymers, coatings, and dyes.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. Its structure allows it to bind to enzymes or receptors involved in various biological pathways, modulating their activity. For example, in anti-cancer research, it may inhibit specific kinases crucial for tumor growth.
Comparison with Similar Compounds
Unique Aspects
"5-[5-(furan-2-yl)-1H-pyrazole-3-carbonyl]-2,5,7-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraene" stands out due to its fused ring system, which imparts distinct electronic and steric properties.
Similar Compounds
Furan-2-yl-pyrazole derivatives
Triazine-based compounds
Other heterocyclic compounds with similar ring structures
These compounds share some chemical properties but differ in reactivity and application potential due to their distinct structural elements.
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Properties
IUPAC Name |
1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl-[5-(furan-2-yl)-1H-pyrazol-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O2/c23-16(13-10-12(19-20-13)15-6-3-9-24-15)22-8-7-21-14-5-2-1-4-11(14)18-17(21)22/h1-6,9-10H,7-8H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYZXKDXNBXRXOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=NC3=CC=CC=C3N21)C(=O)C4=NNC(=C4)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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